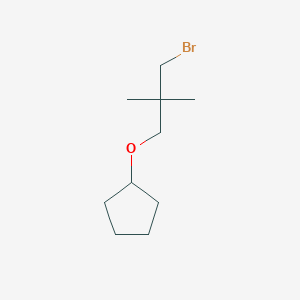
(3-Bromo-2,2-dimethylpropoxy)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is a chemical compound with the molecular formula C10H19BrO and a molecular weight of 235.16 g/mol . It is characterized by a bromine atom attached to a dimethylpropoxy group, which is further connected to a cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropoxy)cyclopentane typically involves the reaction of 3-bromo-2,2-dimethylpropanol with cyclopentyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(3-Bromo-2,2-dimethylpropoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or nitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
科学的研究の応用
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a potential inhibitor of specific enzymes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Bromo-2,2-dimethylpropoxy)cyclopentane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the cyclopentane ring provides steric hindrance, influencing the compound’s binding affinity and specificity. The dimethylpropoxy group can enhance lipophilicity, facilitating membrane permeability and intracellular access.
類似化合物との比較
Similar Compounds
(3-Chloro-2,2-dimethylpropoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-2,2-dimethylpropoxy)cyclopentane: Similar structure but with an iodine atom instead of bromine.
(3-Fluoro-2,2-dimethylpropoxy)cyclopentane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
(3-bromo-2,2-dimethylpropoxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,7-11)8-12-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
InChIキー |
FOGYUGRIGLRWJC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1CCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)
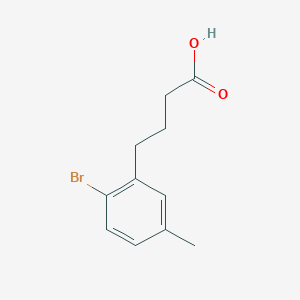
![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)
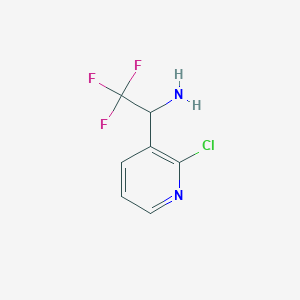
![2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13555469.png)


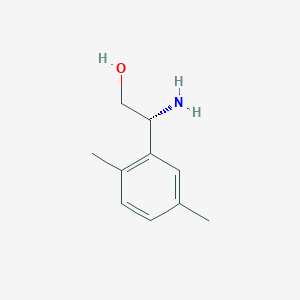
![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
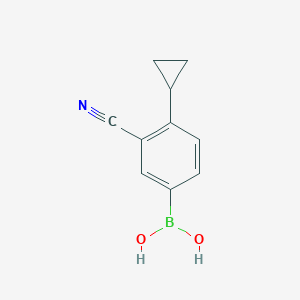
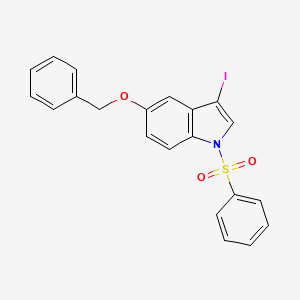
![4-[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-1-pentan-2-ylpyrrolidin-2-one;hydrochloride](/img/structure/B13555518.png)
